molecular formula C8H10BFO3 B2980298 3-FLUORO-5-(2-HYDROXYETHYL)PHENYLBORONIC ACID CAS No. 2377610-20-1

3-FLUORO-5-(2-HYDROXYETHYL)PHENYLBORONIC ACID

Cat. No.: B2980298
CAS No.: 2377610-20-1
M. Wt: 183.97
InChI Key: MTCNRQSCTUECKD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3 It is characterized by the presence of a fluorine atom, a hydroxyethyl group, and a boronic acid moiety attached to a phenyl ring

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to participate in suzuki–miyaura cross-coupling reactions, which can lead to the formation of new carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific targets of the compound.

Pharmacokinetics

It’s important to note that the pharmacokinetics of boronic acids can be influenced by factors such as their susceptibility to hydrolysis .

Result of Action

The formation of new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions can potentially lead to significant changes in molecular structures and cellular functions .

Action Environment

The action, efficacy, and stability of (3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids is known to be influenced by the pH of the environment, with the rate of reaction considerably accelerated at physiological pH . Additionally, the susceptibility to hydrolysis of boronic acids can also be dependent on the substituents in the aromatic ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-(2-hydroxyethyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid is unique due to the combination of its fluorine atom, hydroxyethyl group, and boronic acid moiety. This combination imparts distinct reactivity and binding properties, making it valuable in various applications .

Properties

IUPAC Name

[3-fluoro-5-(2-hydroxyethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,11-13H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCNRQSCTUECKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CCO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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